molecular formula C18H10BrNO B15198097 12-Bromo-7H-Benzofuro[2,3-b]carbazole

12-Bromo-7H-Benzofuro[2,3-b]carbazole

Cat. No.: B15198097
M. Wt: 336.2 g/mol
InChI Key: NMQJDDRRLQRXSV-UHFFFAOYSA-N
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Description

12-Bromo-7H-Benzofuro[2,3-b]carbazole is a synthetic organic compound with the molecular formula C18H10BrNO. It belongs to the class of benzofurocarbazoles, which are known for their complex polycyclic structures. This compound is characterized by the presence of a bromine atom at the 12th position of the benzofurocarbazole skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Bromo-7H-Benzofuro[2,3-b]carbazole typically involves multi-step organic reactions. One common method includes the bromination of 7H-Benzofuro[2,3-b]carbazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

12-Bromo-7H-Benzofuro[2,3-b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofurocarbazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

12-Bromo-7H-Benzofuro[2,3-b]carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Bromo-7H-Benzofuro[2,3-b]carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, thereby affecting cellular processes such as replication, transcription, and signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Bromo-7H-Benzofuro[2,3-b]carbazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C18H10BrNO

Molecular Weight

336.2 g/mol

IUPAC Name

12-bromo-7H-[1]benzofuro[2,3-b]carbazole

InChI

InChI=1S/C18H10BrNO/c19-18-16-10-5-1-3-7-12(10)20-13(16)9-15-17(18)11-6-2-4-8-14(11)21-15/h1-9,20H

InChI Key

NMQJDDRRLQRXSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C(C=C3N2)OC5=CC=CC=C54)Br

Origin of Product

United States

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